molecular formula C15H15N3O B1372560 5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1038265-38-1

5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B1372560
CAS RN: 1038265-38-1
M. Wt: 253.3 g/mol
InChI Key: MYLIEJLAIGARDU-UHFFFAOYSA-N
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Description

The compound “5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS number 1038265-38-1 . It has a molecular weight of 253.30 and a molecular formula of C15H15N3O .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives like our compound of interest have been reported to exhibit significant antibacterial and antifungal activities. This is due to their ability to interfere with the synthesis of the cell wall in microbes or inhibit critical enzymes within the microbial cells. The compound could be explored for its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The structural similarity of imidazole derivatives to biologically active natural products suggests that they may possess anti-inflammatory properties. This can be particularly useful in the development of new medications for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

Imidazole compounds have shown promise in anticancer research, particularly in kinase inhibition, which is a common target in cancer therapy. The compound could be investigated for its efficacy in inhibiting cancer cell growth and survival, potentially leading to new treatments for various types of cancer .

Neuroprotective Effects

Given the neuroactive properties of some imidazole derivatives, there’s a possibility that our compound could serve as a lead compound in the development of neuroprotective drugs. These could be used to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .

Antidiabetic Activity

Imidazole derivatives have been associated with antidiabetic activity, suggesting that they could be used to modulate blood sugar levels. Research into this application could lead to new therapeutic agents for managing diabetes mellitus .

Cardiovascular Applications

The modulation of certain imidazole receptors has been linked to cardiovascular effects, such as lowering blood pressure and heart rate. This compound could be studied for its potential cardiovascular benefits, possibly leading to new treatments for hypertension and other heart-related conditions .

Analgesic Effects

Some imidazole derivatives are known to possess analgesic properties, making them potential candidates for pain management. The compound could be researched for its ability to alleviate pain without the side effects associated with traditional analgesics .

Gastrointestinal Therapeutics

Imidazole compounds have been used in the treatment of gastrointestinal disorders due to their ability to inhibit gastric acid secretion. This compound could be explored for its use in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

properties

IUPAC Name

5-[(3-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-3-2-4-11(7-10)9-16-12-5-6-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLIEJLAIGARDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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